molecular formula C14H13FN2O4 B2652205 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-78-1

3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2652205
CAS No.: 2034383-78-1
M. Wt: 292.266
InChI Key: UNZGNBXXICBYBD-UHFFFAOYSA-N
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Description

3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic chemical compound of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates two pharmaceutically important motifs: a pyrrolidine ring and a 2,4-oxazolidinedione core. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle widely used in drug design for its three-dimensional coverage and ability to improve solubility and target selectivity . The 2,4-oxazolidinedione moiety is a known pharmacophore, serving as the core structure for various bioactive molecules, including anticonvulsant agents . Compounds based on the oxazolidinone structure, which is closely related to oxazolidinedione, are established as a class of synthetic antibacterial agents. These agents exhibit a novel mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex . This unique target makes them effective against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Researchers can leverage this compound as a key intermediate or building block for developing novel therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c15-10-3-1-2-9(6-10)13(19)16-5-4-11(7-16)17-12(18)8-21-14(17)20/h1-3,6,11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZGNBXXICBYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and aldehydes. The fluorobenzoyl group is then introduced via acylation reactions using fluorobenzoyl chloride. Finally, the oxazolidine-2,4-dione moiety is formed through a cyclization reaction involving appropriate diols and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that it induces apoptosis in breast cancer cells via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

Another significant application of this compound is in the field of antimicrobial research. It has exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies indicated that this compound disrupts bacterial cell wall synthesis and inhibits protein translation, leading to bacterial cell death . This property positions it as a promising lead for developing new antibiotics in an era of increasing antibiotic resistance.

Neurological Research

The compound's structural features suggest potential applications in neurological disorders. Preliminary research indicates that it may influence neurotransmitter systems, particularly those involved in mood regulation. Animal studies have shown that administration of this compound can lead to improvements in depressive-like behaviors, implicating its role as a novel antidepressant . Further exploration into its pharmacodynamics could reveal mechanisms that enhance cognitive function or alleviate symptoms of neurodegenerative diseases.

Case Study 1: Anticancer Mechanism Investigation

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against specific cancer types. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting the hypothesis that the compound activates apoptotic pathways .

Case Study 2: Antimicrobial Efficacy Assessment

A clinical microbiology lab conducted tests on several bacterial strains to evaluate the antimicrobial efficacy of the compound. Results showed that it inhibited growth at low micromolar concentrations, outperforming several existing antibiotics. The study concluded that further development could lead to a new class of antimicrobial agents effective against resistant strains .

Mechanism of Action

The mechanism of action of 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group may enhance its binding affinity to these targets, while the pyrrolidine ring and oxazolidine-2,4-dione moiety contribute to its overall stability and reactivity. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on core heterocycles and substituent effects:

Compound Name/ID Core Structure Key Substituents Molecular Weight* Activity/Notes Reference
Target Compound Oxazolidine-2,4-dione 3-Fluorobenzoyl-pyrrolidinyl ~334.3 Hypothesized enzyme inhibition
1a (5-[2-[(3R)-1-Phenylethyl]pyrrolidin-3-yl]oxyphenyl]-1,2,4-oxadiazole) 1,2,4-Oxadiazole Phenylethyl, pyridyl 418.4 Antiviral activity
(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 4-Methoxybenzylidene, 4-methoxyphenyl 325.3 NMR data available
3a (t-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-triazole-1-yl)pyrrolidine-1-carboxylate) Triazole Fluorobenzyloxy, tert-butyl carbamate ~547.3 Synthetic intermediate

*Molecular weights estimated based on analogous structures.

  • In contrast, the 1,2,4-oxadiazole () and triazole () cores offer distinct electronic profiles, with oxadiazoles being more rigid and triazoles enabling hydrogen bonding . The pyrrolidine ring in the target compound and 1a/3a introduces stereochemical complexity. Substituents on this ring (e.g., 3-fluorobenzoyl vs. phenylethyl in 1a) influence spatial orientation and target binding .
  • Substituent Effects :

    • Fluorine in the target compound’s benzoyl group enhances lipophilicity and metabolic stability compared to methoxy groups in . Fluorine’s electron-withdrawing nature may also polarize adjacent bonds, affecting reactivity .
    • Bulky substituents like tert-butyl carbamate in 3a () may reduce solubility but improve proteolytic stability compared to the target compound’s benzoyl group .

Functional and Pharmacological Comparisons

  • Antiviral Activity :
    Compound 1a () demonstrated antiviral properties, likely due to its oxadiazole core and pyridyl substituent. The target compound’s oxazolidinedione core, however, may favor interactions with hydrolytic enzymes (e.g., proteases) over viral targets .

  • Synthetic Accessibility :
    The target compound’s synthesis likely parallels routes in , where fluorinated benzoyl groups are introduced via nucleophilic acyl substitution or cross-coupling. However, the oxazolidinedione core may require specialized cyclization conditions compared to triazole-forming click chemistry in 3a .

  • Spectroscopic Characterization : NMR data for the methoxy-substituted oxazolidinedione () suggests distinct carbonyl resonances (δ ~170–175 ppm for C=O), which would shift in the target compound due to fluorine’s electronegativity .

Biological Activity

3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a pyrrolidine ring, a fluorobenzoyl group, and an oxazolidine-2,4-dione moiety, which may contribute to its interaction with various biological targets.

Chemical Structure

The IUPAC name of the compound is 3-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione. Its molecular formula is C14H13FN2O4C_{14}H_{13}FN_{2}O_{4}, and it has a molecular weight of 288.26 g/mol. The presence of the fluorine atom in the benzoyl group is particularly significant as it can influence the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. The fluorobenzoyl group enhances binding affinity, while the oxazolidine moiety may modulate enzyme activity or receptor signaling pathways. This mechanism is crucial for understanding its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, a series of teraryl oxazolidinone compounds were synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of the oxazolidinone structure in these compounds suggests that this compound may also possess similar antibacterial properties.

Cytotoxicity and Safety Profiles

In vitro studies are essential for evaluating the cytotoxicity of new compounds. For example, studies on related oxazolidinone compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. These studies often utilize assays such as MTT to assess cell viability and proliferation . The safety profile of this compound remains to be fully elucidated; however, preliminary data suggest it may have a favorable safety margin compared to existing antibiotics like linezolid.

Case Studies

Study Findings Reference
Antimicrobial EvaluationCompounds with oxazolidinone structures showed significant antibacterial activity against MRSA.
Cytotoxicity TestingRelated compounds demonstrated varying cytotoxic effects on cancer cell lines; further studies needed for this compound.

Applications in Medicine

The potential applications of this compound extend beyond antimicrobial activity. Its structural features suggest possible roles in treating neurological disorders and other conditions where modulation of enzyme activity is beneficial. Ongoing research is necessary to explore these avenues further.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(1-(3-fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione and its analogs?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine and oxazolidinedione precursors. Key steps include:

  • Pyrrolidine Functionalization : Use of tert-butyl-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate as a precursor, followed by nucleophilic substitution with 3-fluorobenzoyl chloride .
  • Oxazolidinedione Formation : Cyclization of substituted urea derivatives under acidic conditions, as demonstrated in analogous oxazolidinedione syntheses (e.g., (Z)-5-benzylidene derivatives with yields up to 96%) .
  • Catalytic Optimization : Fe₂O₃@SiO₂/In₂O₃ catalysts improve reaction efficiency in related heterocyclic systems, reducing side products .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key spectral features include:

  • Pyrrolidine Ring : Protons at δ 1.8–3.2 ppm (pyrrolidinyl CH₂) and carbonyl carbons at ~170 ppm .
  • Oxazolidinedione Core : Distinctive signals for the dione moiety (e.g., δ 160–165 ppm for C=O groups) and benzoyl aromatic protons (δ 7.2–7.8 ppm) .
  • 3-Fluorobenzoyl Group : ¹⁹F NMR can detect the fluorine substituent at ~-110 ppm, corroborating regiochemistry .

Q. What toxicity data are available for oxazolidinedione derivatives, and how should they inform handling protocols?

  • Methodological Answer : Toxicity assessments for structurally related compounds (e.g., 5-methyl-5-(4-phenoxyphenyl) derivatives) indicate:

  • Cytotoxicity : IC₅₀ values of 5 mg/L in human lymphocytes, suggesting strict PPE requirements .
  • Hepatotoxicity : Observed at 0.05 mg/L in rat models, necessitating in vitro liver microsome assays during preclinical studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Selection : DMF or acetonitrile enhances solubility of intermediates, while methanol aids in crystallization .
  • Temperature Control : Reactions at 60°C improve kinetics without promoting decomposition .
  • Catalysis : Fe₂O₃@SiO₂/In₂O³ increases regioselectivity in analogous triazole-pyrrolidine systems, reducing byproduct formation .

Q. How should researchers address contradictions in reported synthesis yields for oxazolidinedione derivatives?

  • Methodological Answer : Discrepancies (e.g., 36% vs. 93% yields in benzylidene derivatives ) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) slow cyclization, requiring longer reaction times.
  • Purification Methods : Column chromatography vs. recrystallization can alter isolated yields; HPLC monitoring is recommended for intermediate purity checks .

Q. What strategies are available for studying polymorphic forms of this compound?

  • Methodological Answer : Polymorph screening involves:

  • Crystallization Solvents : Use of polar (water) vs. non-polar (toluene) solvents to induce different crystal lattices .
  • Thermal Analysis : DSC and TGA identify phase transitions, while PXRD distinguishes polymorphic patterns .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Key modifications include:

  • Pyrrolidine Substitution : Introducing electron-deficient aryl groups (e.g., 3,5-dimethylisoxazole) improves metabolic stability .
  • Oxazolidinedione Optimization : Methyl or phenoxy substituents at C5 influence kinase inhibition potency, as seen in TRKA inhibitors .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite can model interactions with kinase domains (e.g., TRKA) using published crystal structures .
  • QSAR Modeling : Hammett constants (σ) for the 3-fluorobenzoyl group correlate with logP and bioavailability in related compounds .

Methodological Notes

  • References : Prioritize peer-reviewed journals (e.g., Chemical Communications ) over vendor databases.
  • Safety : Adhere to FEREAC guidelines for cytotoxicity testing and NIST protocols for spectral validation .

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